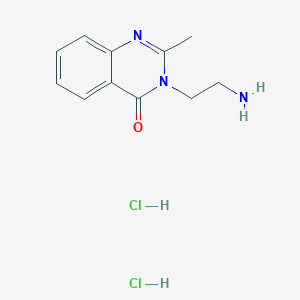

3-(2-Aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride

CAS No.: 1803583-61-0

Cat. No.: VC7567966

Molecular Formula: C11H15Cl2N3O

Molecular Weight: 276.16

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803583-61-0 |

|---|---|

| Molecular Formula | C11H15Cl2N3O |

| Molecular Weight | 276.16 |

| IUPAC Name | 3-(2-aminoethyl)-2-methylquinazolin-4-one;dihydrochloride |

| Standard InChI | InChI=1S/C11H13N3O.2ClH/c1-8-13-10-5-3-2-4-9(10)11(15)14(8)7-6-12;;/h2-5H,6-7,12H2,1H3;2*1H |

| Standard InChI Key | DGQXQSRPNJHQEH-UHFFFAOYSA-N |

| SMILES | CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(2-aminoethyl)-2-methyl-3,4-dihydroquinazolin-4-one dihydrochloride is C₁₁H₁₅Cl₂N₃O, with a molar mass of 276.16 g/mol. Its IUPAC name, 3-(2-aminoethyl)-2-methylquinazolin-4-one; dihydrochloride, reflects the substitution pattern: a methyl group at position 2, an aminoethyl chain at position 3, and a ketone at position 4. The dihydrochloride salt improves solubility in polar solvents, though exact solubility data remain unpublished.

Key Structural Features:

-

Bicyclic Core: A fused benzene ring (positions 1–6) and pyrimidine ring (positions 1, 2, 4, 5).

-

Substituents:

-

Methyl Group (C-2): Enhances hydrophobic interactions in biological systems.

-

Aminoethyl Chain (C-3): Provides a protonatable amine for salt formation and potential hydrogen bonding.

-

-

Dihydrochloride Salt: Stabilizes the compound via ionic interactions with nitrogen lone pairs.

The compound’s SMILES notation (CC1=NC2=CC=CC=C2C(=O)N1CCN.Cl.Cl) and InChIKey (DGQXQSRPNJHQEH-UHFFFAOYSA-N) are critical for database searches and cheminformatics analyses.

| Activity | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| PI3Kδ Inhibition | MV411 leukemia cells | <10 nM | |

| HDAC6 Inhibition | AML cell lines | <10 nM | |

| Tubulin Binding | Colchicine site | 2.4 μM |

Applications in Drug Discovery

This compound serves as a building block for synthesizing libraries of quinazolinone derivatives. For example:

-

Dual-Target Inhibitors: Incorporating hydroxamic acid moieties yields hybrids with PI3K/HDAC inhibitory activity .

-

Antiproliferative Agents: Styryl-quinazolinones (e.g., compound 64) disrupt tubulin polymerization, inducing apoptosis in cancer cells .

Structural Optimization Strategies:

-

Linker Variation: Adjusting the aminoethyl chain length modulates solubility and target affinity .

-

Salt Forms: Dihydrochloride salts enhance bioavailability compared to free bases.

| Parameter | Value |

|---|---|

| CAS No. | 1803583-61-0 |

| Purity | ≥95% (HPLC) |

| Storage | 2–8°C, desiccated |

| Packaging | 1 mg to 1 kg |

Future Perspectives

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume